

Cross-Referencing sec-Butyl Crotonate Spectral Data: A Comparative Guide

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Compound of Interest

Compound Name: *sec-Butyl Crotonate*

Cat. No.: *B082481*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of publicly available spectral data for **sec-butyl crotonate** against established databases. By presenting key spectral features and outlining standard experimental protocols, this document serves as a valuable resource for the verification and characterization of this compound in a research and development setting.

Comparison of Spectral Data

The following table summarizes the available quantitative spectral data for **sec-butyl crotonate**, cross-referenced with major spectral databases. This allows for a direct comparison of key spectral features.

Spectroscopic Technique	Parameter	Value	Database/Source
Mass Spectrometry (MS)	Ionization Mode	Electron Ionization (EI)	ChemicalBook[1]
m/z	69	ChemicalBook[1]	
Relative Intensity	100.0	ChemicalBook[1]	
m/z	87	ChemicalBook[1]	
Relative Intensity	62.8	ChemicalBook[1]	
m/z	41	ChemicalBook[1]	
Relative Intensity	35.0	ChemicalBook[1]	
m/z	56	ChemicalBook[1]	
Relative Intensity	19.4	ChemicalBook[1]	
m/z	39	ChemicalBook[1]	
Relative Intensity	16.9	ChemicalBook[1]	
¹ H NMR	Instrument	BRUKER AC-300	PubChem[2]
Sample Source	Tokyo Kasei Kogyo Co., Ltd.	PubChem[2]	
Peak data not available in a quantitative format in the initial search.	-		
¹³ C NMR	Sample Source	Tokyo Kasei Kogyo Co., Ltd.	PubChem[2]
Peak data not available in a quantitative format in the initial search.	-		

Infrared (IR) Spectroscopy	Technique	CAPILLARY CELL: NEAT	PubChem[2]
Sample Source	Tokyo Kasei Kogyo Co., Ltd.	PubChem[2]	
Peak data not available in a quantitative format in the initial search.			

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectral data are outlined below. These protocols are based on standard laboratory practices for the analysis of liquid organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ^1H and ^{13}C NMR spectra for the structural elucidation of **sec-butyl crotonate**.

Materials:

- NMR Spectrometer (e.g., Bruker AC-300 or equivalent)[2]
- 5 mm NMR tubes
- Deuterated solvent (e.g., CDCl_3)
- **sec-Butyl crotonate** sample
- Pipettes

Procedure:

- Sample Preparation: Dissolve a small amount of **sec-butyl crotonate** in the deuterated solvent directly within the NMR tube to a final volume of approximately 0.6 mL. The

concentration should be sufficient to obtain a good signal-to-noise ratio.

- Instrument Setup:
 - Insert the NMR tube into the spectrometer's probe.
 - Lock the spectrometer onto the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity.
 - Tune and match the probe for the desired nucleus (^1H or ^{13}C).
- Data Acquisition:
 - Acquire the ^1H spectrum using a standard pulse sequence.
 - Acquire the ^{13}C spectrum, often using a proton-decoupled pulse sequence to simplify the spectrum.
- Data Processing:
 - Apply Fourier transformation to the acquired free induction decay (FID).
 - Phase the resulting spectrum.
 - Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
 - Integrate the peaks in the ^1H spectrum and identify the chemical shifts (ppm), multiplicities (e.g., singlet, doublet, triplet, quartet, multiplet), and coupling constants (Hz).
 - Identify the chemical shifts (ppm) of the peaks in the ^{13}C spectrum.

Infrared (IR) Spectroscopy

Objective: To obtain the infrared spectrum of **sec-butyl crotonate** to identify its functional groups.

Materials:

- Fourier-Transform Infrared (FTIR) Spectrometer
- Salt plates (e.g., NaCl or KBr) or an Attenuated Total Reflectance (ATR) accessory
- **sec-Butyl crotonate** sample
- Pipette

Procedure (using salt plates):

- Sample Preparation: Place a small drop of the neat (undiluted) liquid **sec-butyl crotonate** onto one salt plate. Place the second salt plate on top and gently press to form a thin capillary film.
- Background Spectrum: Run a background spectrum with the empty salt plates in the sample holder.
- Sample Spectrum: Place the salt plates with the sample film into the spectrometer and acquire the IR spectrum.
- Data Analysis: Identify the characteristic absorption bands (in cm^{-1}) corresponding to the functional groups present in **sec-butyl crotonate** (e.g., C=O stretch of the ester, C=C stretch of the alkene, C-O stretch, and C-H stretches).

Mass Spectrometry (MS)

Objective: To determine the mass-to-charge ratio of **sec-butyl crotonate** and its fragments to confirm its molecular weight and fragmentation pattern.

Materials:

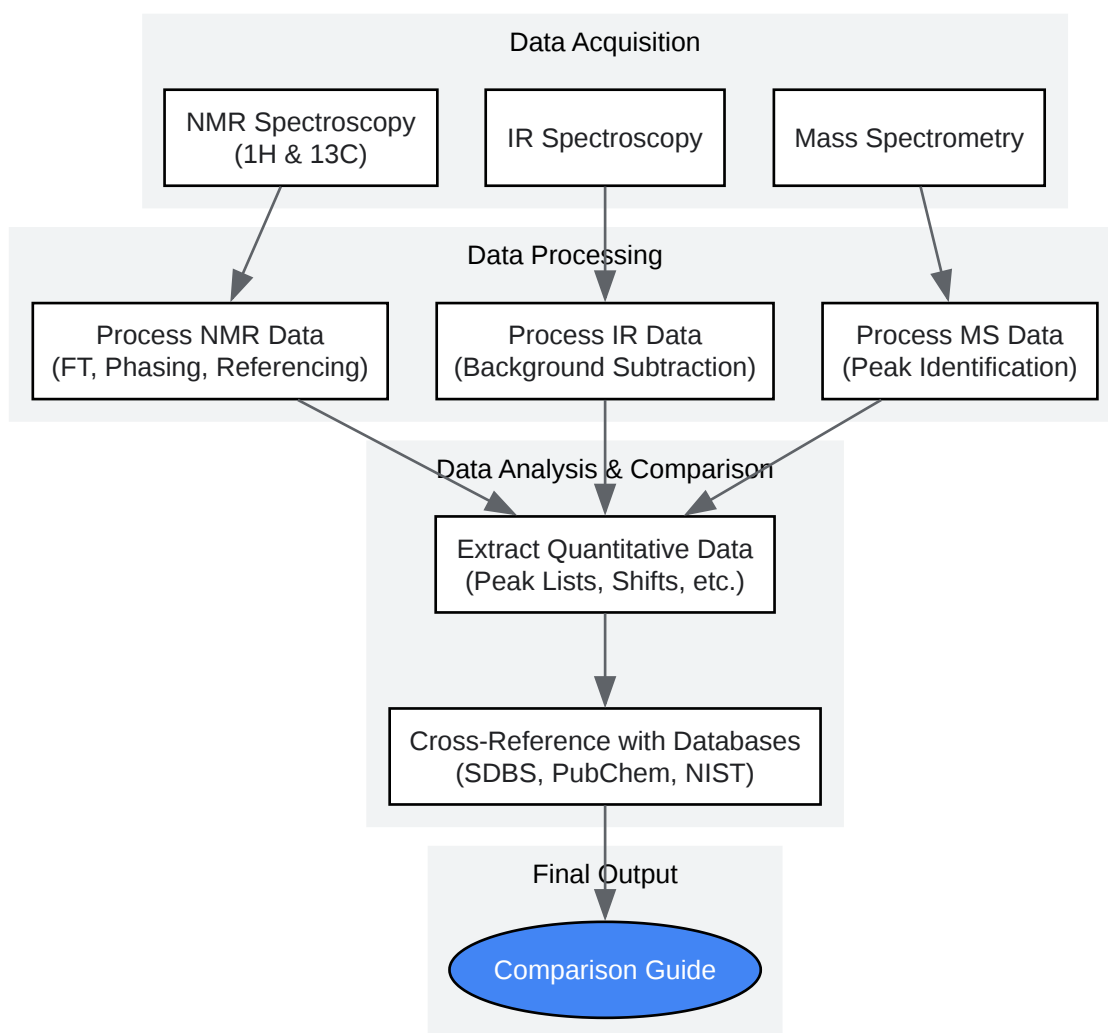
- Mass Spectrometer with an Electron Ionization (EI) source
- Gas Chromatograph (GC) for sample introduction (optional but common)
- **sec-Butyl crotonate** sample
- Solvent for dilution (if using GC)

Procedure (Direct Infusion EI-MS):

- **Sample Introduction:** Introduce a small amount of the volatile **sec-butyl crotonate** sample directly into the ion source of the mass spectrometer.
- **Ionization:** The sample is bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.
- **Mass Analysis:** The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by the mass analyzer.
- **Detection:** The detector records the abundance of each ion at a specific m/z value.
- **Data Analysis:** The resulting mass spectrum is analyzed to identify the molecular ion peak and the characteristic fragment ions. The fragmentation pattern can provide valuable structural information.

Workflow for Cross-Referencing Spectral Data

The following diagram illustrates the logical workflow for acquiring and cross-referencing spectral data for a chemical compound like **sec-butyl crotonate**.



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Caption: Workflow for spectral data acquisition, processing, and cross-referencing.

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References

- 1. sec-Butyl Crotonate(10371-45-6) MS [m.chemicalbook.com]

- 2. sec-Butyl Crotonate | C₈H₁₄O₂ | CID 5366041 - PubChem [pubchem.ncbi.nlm.nih.gov]
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